molecular formula C23H21N3O3S B2566814 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 898454-24-5

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2566814
CAS No.: 898454-24-5
M. Wt: 419.5
InChI Key: JAMMANBHYPFEIH-UHFFFAOYSA-N
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule designed for research applications. This compound features a distinctive molecular scaffold combining indole and pyridine moieties, a structure class that has shown significant promise in early-stage pharmacological studies for modulating key biological pathways. Compounds with this core structure are of high interest in chemical biology and drug discovery research. Researchers are investigating similar N-acetamide derivatives for their potential to inhibit viral replication. Studies on structurally related molecules have shown that the 2-((indol-3-yl)thio)-N-benzyl-acetamide scaffold can act as an effective inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of viruses like SARS-CoV-2 and respiratory syncytial virus (RSV) . This suggests potential utility as a tool compound for studying viral life cycles. Furthermore, benzylsulfonyl-containing indole derivatives are being explored in oncology research for their ability to suppress key signaling pathways that drive tumor growth . The presence of the benzylsulfonyl group in this compound makes it a candidate for probing similar biological targets. This product is provided for research purposes only. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c27-23(25-14-19-10-6-7-13-24-19)16-26-15-22(20-11-4-5-12-21(20)26)30(28,29)17-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMANBHYPFEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzylsulfonyl group is then introduced via sulfonylation, using reagents such as benzylsulfonyl chloride in the presence of a base like triethylamine. Finally, the pyridin-2-ylmethyl group is attached through a nucleophilic substitution reaction, using pyridin-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzylsulfonyl group can be reduced to a benzylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Pyridin-2-ylmethyl chloride and a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Benzylthio-substituted indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole core may interact with enzymes or receptors, while the benzylsulfonyl group could enhance binding affinity or selectivity. The pyridin-2-ylmethyl group may also play a role in modulating the compound’s activity by interacting with different biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related indole-acetamide derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Synthesis Method References
2-(1H-Indol-1-yl)-N-(N-(3-(Trifluoromethoxy)benzyl)carbamimidoyl)acetamide (16) C₂₀H₁₈F₃N₃O₂ 390.0 Trifluoromethoxybenzyl, carbamimidoyl Not explicitly reported (likely evaluated for receptor modulation) Amidation of indole with trifluoromethoxybenzyl carbamimidoyl
N-(Substituted phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide (e.g., 3a, 3j) C₁₈H₁₆N₃O₂ ~300–320 Hydroxyimino, substituted phenyl (e.g., 2-chlorophenyl) Antioxidant (FRAP: 0.8–1.2 mM Fe²⁺/g; DPPH IC₅₀: 25–50 μM) Reflux of 2-chloroacetamide with indole-3-carbaldehyde oxime in DMF/KI/K₂CO₃
2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide C₁₉H₁₅N₃O₂ 317.34 Benzoindole-2-one, pyridin-3-ylmethyl Not reported (structural similarity to kinase inhibitors) Unclear; likely Pd-catalyzed amidation/cyclization
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide C₂₃H₁₇ClF₃N₅OS 503.93 Chloro-trifluoromethyl pyridine, phenylcarbamothioyl Not reported (complex substituents suggest antimicrobial or anticancer potential) Multi-step synthesis involving hydrazinecarbothioamide coupling
(S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-methoxy-1H-pyrrolo[3.2-b]pyridin-3-yl)acetamide (194) C₄₀H₃₅ClF₂N₈O₄S ~830 Indazole, pyrrolopyridine, methylsulfonamido, difluorophenyl Likely kinase inhibition (atropisomer mixture) Multi-step coupling using 2-(5-methoxy-pyrrolo[3.2-b]pyridin-3-yl)acetic acid

Key Observations:

Structural Diversity: The target compound’s benzylsulfonyl group distinguishes it from analogs with trifluoromethoxy (electron-withdrawing, ) or hydroxyimino (antioxidant-enhancing, ) substituents. Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to alkyl chains .

Biological Activity: Hydroxyimino-substituted analogs (e.g., 3j, 3a) show potent antioxidant activity (DPPH IC₅₀ ~25–50 μM) due to radical scavenging by the indole-amide pharmacophore . The target compound lacks hydroxyimino groups, suggesting divergent applications. Complex derivatives like Compound 194 () target kinases via indazole and pyrrolopyridine motifs, highlighting the role of fused heterocycles in drug design .

Synthetic Complexity :

  • The target compound’s synthesis likely involves sulfonation of indole followed by amidation with pyridin-2-ylmethylamine, contrasting with Pd-catalyzed cyclizations (e.g., ) or multi-step couplings (e.g., ).

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (~400–450 g/mol) is smaller than multi-heterocyclic analogs (e.g., Compound 194, ~830 g/mol) but larger than simpler antioxidants (e.g., ~300–320 g/mol) .
  • Solubility : The benzylsulfonyl group enhances hydrophilicity compared to lipophilic trifluoromethoxy or chloro-trifluoromethylpyridine substituents .

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